(E)-5-phenylpent-4-en-1-ol
Overview
Description
Synthesis Analysis
(E)-5-phenylpent-4-en-1-ol and its derivatives can be synthesized through various methods. For example, 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones are synthesized using organophosphine-catalyzed addition reactions of but-3-en-2-one with aldehydes, showing high selectivity and mild reaction conditions (Zhang et al., 2010).
Molecular Structure Analysis
Studies on molecular structure reveal insights into the configuration and conformation of (E)-5-phenylpent-4-en-1-ol and related compounds. For example, X-ray diffraction analysis of (E)-5-phenyl-5-(p-tolyl)-4-(p-tolylsulfonyl)-1,4-pentadiene shows an E-configuration of the compound (Xie Fa-dong, 2008).
Chemical Reactions and Properties
The compound exhibits a range of reactions and properties. For instance, the photocycloaddition of 4-substituted 5-phenylpent-1-enes shows specific patterns of addition and conformational changes based on substituent size and nature (Barentsen et al., 1995).
Physical Properties Analysis
Physical properties such as crystalline structure and vibrational characteristics are crucial for understanding (E)-5-phenylpent-4-en-1-ol. The crystal structure of similar compounds, such as 4′-pentyl-4-cyanobiphenyl, at specific temperatures provides insight into molecular arrangements (Hanemann et al., 1995).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are essential for comprehending the behavior of (E)-5-phenylpent-4-en-1-ol in various environments. For example, the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in trifluoromethanesulfonic acid highlights the compound's reactivity under specific conditions (Ismagilova et al., 2020).
Scientific Research Applications
Synthesis of trans-Fused Hexahydro-1H-benzo[g]isochromene Derivatives : Aldehydes and ketones smoothly couple with (E)-5-phenylpent-4-en-1-ol in the presence of scandium(III) triflate and 4-toluenesulfonic acid, leading to the synthesis of trans-fused hexahydro-1H-benzo[g]isochromenes with good yields and excellent selectivity. This process represents a novel approach for the synthesis of these derivatives through tandem Prins and Friedel–Crafts cyclizations (Reddy et al., 2015).
Selective Synthesis of 1-Phenylpentane-1,4-Diones and (E)-5-Hydroxy-5-Phenylpent-3-En-2-Ones : The compound has been used in organophosphine-catalyzed addition reactions with but-3-en-2-one and aldehydes, leading to the synthesis of 1-phenylpentane-1,4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones. This process is characterized by high selectivity, simplicity, and mild reaction conditions without transition metals (Qing Zhang et al., 2010).
Synthesis of Natural α-Tocopherol (Vitamin E) : Bakers' yeast reduction of an aldehyde derivative gives 2-methyl-5-phenylpent-4-en-1-ol, which is a key intermediate in the synthesis of natural α-tocopherol, also known as Vitamin E (Fuganti & Grasselli, 1980).
Aerobic Oxidation Catalyzed by Cobalt : The compound has been involved in cobalt-catalyzed aerobic oxidation processes, demonstrating the stereoselectivity of (5-phenyltetrahydrofur-2-yl)alkan-1-ol formation independent of the olefinic π-bond configuration (Menéndez Pérez & Hartung, 2009).
Meta Photocycloaddition Reactions : The compound has been studied in meta photocycloaddition reactions, showing preferences in the addition process and influenced by various steric and electronic effects due to substitution (Barentsen, Sieval & Cornelisse, 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-5-phenylpent-4-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQBSEZWJAWWCT-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-phenylpent-4-en-1-ol | |
CAS RN |
13159-16-5, 37464-86-1 | |
Record name | 5-Phenylpent-4-enyl-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Penten-1-ol, 5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037464861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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